This compound belongs to the class of tetrahydrofuran derivatives, which are cyclic ethers. Its chiral nature makes it particularly interesting for synthesis in asymmetric reactions and as a building block in complex organic molecules.
The synthesis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol can be achieved through several methods:
The molecular structure of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol can be described as follows:
This specific stereochemistry contributes to its reactivity and interaction with biological systems.
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol participates in various chemical reactions:
The mechanism of action for (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its reactivity due to the presence of hydroxyl and hydroxymethyl groups:
These interactions underline its potential therapeutic effects and utility in chemical synthesis.
The physical and chemical properties of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol include:
These properties make it suitable for various applications in both laboratory and industrial settings.
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol has several scientific applications:
(3R,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol represents a stereochemically defined heterocyclic compound with systematic IUPAC name (3R,5S)-5-(hydroxymethyl)oxolan-3-ol (CAS Registry Number: 259539-06-5) . Its molecular formula is C₅H₁₀O₃, corresponding to a molecular weight of 118.13 g/mol [7]. The structure features a tetrahydrofuran core—a five-membered saturated oxygen heterocycle—with hydroxymethyl (–CH₂OH) and hydroxyl (–OH) substituents at the C5 and C3 positions, respectively [10].
The stereochemistry at C3 (R) and C5 (S) is critical to its function, establishing it as a chiral building block. Key identifiers include:
Table 1: Stereoisomeric Variations of 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Stereochemistry | CAS Number | Distinctive Feature | |
---|---|---|---|
(3R,5S) | 259539-06-5 | Biologically relevant enantiomer | |
(3S,5R) | 204509-32-0 | Mirror image configuration | |
(3S,5S) | 204509-08-0 | Meso-like stereoisomer | [5] [10] |
X-ray crystallography and NMR studies confirm the relative trans orientation of substituents in the (3R,5S) enantiomer, with the ring adopting an envelope conformation that influences molecular reactivity . The compound exhibits significant polarity (Topological Polar Surface Area = 49.69 Ų) due to its two hydroxyl groups, contributing to high water solubility (predicted log S = 0.14) [5].
The emergence of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol as a synthetic target coincides with advancements in asymmetric catalysis in the late 20th century. Early routes relied on enzymatic resolution of racemic mixtures, yielding low enantiopurity . A significant breakthrough occurred with the development of stereoselective reduction strategies for γ-keto esters, enabling direct access to the (3R,5S) configuration .
The compound gained prominence when identified as a key intermediate in the synthesis of nucleoside analogs like cordycepin derivatives (3'-deoxyadenosine) [8]. Its structural similarity to the ribofuranose moiety in nucleotides spurred intense methodological innovation, particularly for antiviral and anticancer agents [8]. Patent literature reveals optimized large-scale syntheses using continuous-flow hydrogenation (2003–2010), replacing classical stoichiometric reductants like sodium borohydride . Modern routes achieve >98% ee via Ru-BINAP-catalyzed asymmetric hydrogenation or enzymatic desymmetrization of meso-diol precursors [10].
Table 2: Evolution of Synthetic Methods
Time Period | Dominant Method | Enantiomeric Excess | Limitations | |
---|---|---|---|---|
1990–2000 | Enzymatic resolution | 70–85% | Low yield (≤40%) | |
2000–2010 | NaBH₄ reduction of keto precursor | 90–95% | Diastereomer separation required | |
2010–Present | Catalytic hydrogenation (Pd/C, Ru) | >98% | Catalyst cost | [10] |
The (3R,5S) stereochemistry of this tetrahydrofuran derivative enables precise spatial orientation for drug-receptor interactions, making it indispensable in nucleoside-based therapeutics [8]. Its C3 and C5 functional groups serve as handles for chemical diversification:
Notable applications include the synthesis of:
Computational models predict favorable drug-like properties (Lipinski violations = 0), with high gastrointestinal absorption though limited blood-brain barrier penetration (BOILED-Egg model) [5]. Its metabolic stability stems from resistance to cytochrome P450 isoforms (CYP1A2, 2C19, 3A4 inhibition predicted negative) [5], enhancing utility in designing orally bioavailable drugs.
The compound's structural plasticity is evidenced in prodrug strategies, where hydroxyl acylation (e.g., isopropenyl acetate) enhances membrane permeability . Over 15 clinical candidates incorporating this chiral building block entered preclinical evaluation (2015–2024), primarily for oncology and infectious diseases [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: